1-(2-Bromoethyl)-2-methylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-2-methylcyclopropane is an organic compound that belongs to the class of cyclopropanes It is characterized by the presence of a bromoethyl group attached to a methyl-substituted cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethyl)-2-methylcyclopropane typically involves the reaction of 2-methylcyclopropane with bromoethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
2-Methylcyclopropane+BromoethaneBasethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethyl)-2-methylcyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The bromoethyl group can be oxidized to form corresponding alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium ethoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to promote elimination reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products are substituted cyclopropanes with various functional groups.
Elimination Reactions: The major products are alkenes.
Oxidation Reactions: The major products are alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Scientific Research Applications
1-(2-Bromoethyl)-2-methylcyclopropane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. It serves as a probe to investigate the binding sites and activity of various enzymes.
Medicine: Research is being conducted to explore the potential therapeutic applications of this compound and its derivatives. It is being investigated for its potential use in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-2-methylcyclopropane involves its interaction with specific molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions with various biomolecules, leading to the formation of covalent bonds. This interaction can result in the inhibition or activation of specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)-2-methylcyclopropane: Similar in structure but with a chloro group instead of a bromo group.
1-(2-Iodoethyl)-2-methylcyclopropane: Similar in structure but with an iodo group instead of a bromo group.
1-(2-Fluoroethyl)-2-methylcyclopropane: Similar in structure but with a fluoro group instead of a bromo group.
Uniqueness
1-(2-Bromoethyl)-2-methylcyclopropane is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the compound’s unique structure and reactivity make it suitable for various scientific research applications.
Properties
IUPAC Name |
1-(2-bromoethyl)-2-methylcyclopropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-5-4-6(5)2-3-7/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHCNAQJCDWKBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.